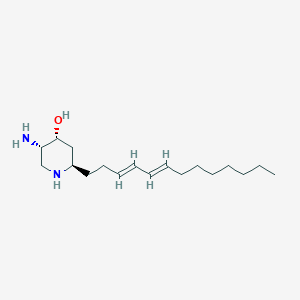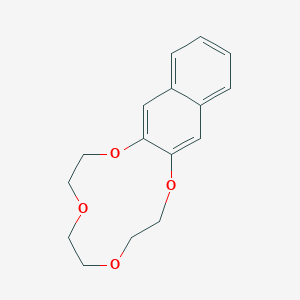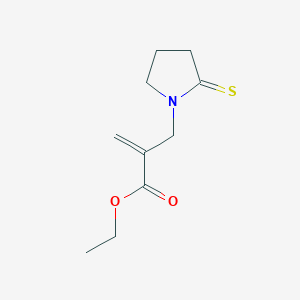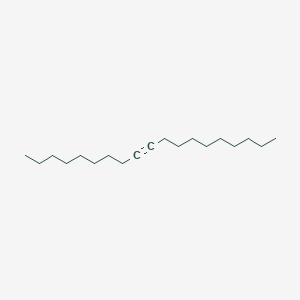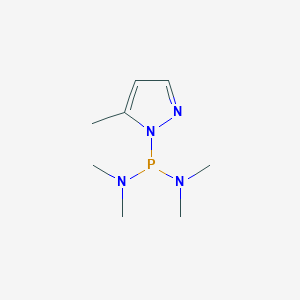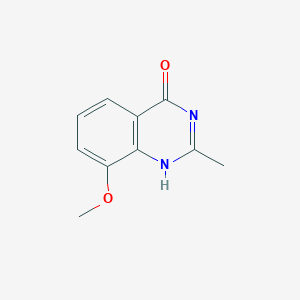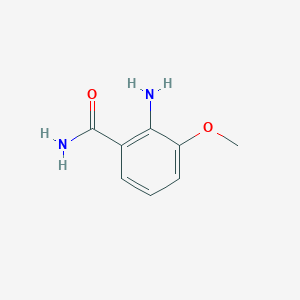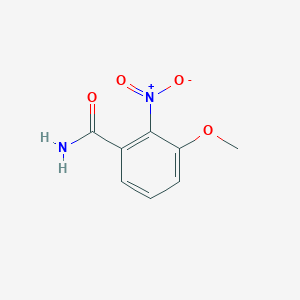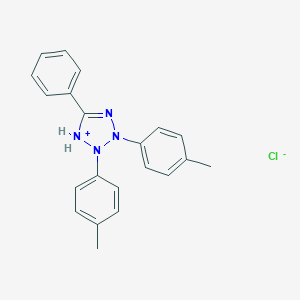
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazolium compounds, including 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, often involves reactions between different organic compounds to form the tetrazolium core. An example is the formation of 2,3,5-triphenyltetrazolium derivatives through reactions involving anhydrous 2,3,5-triphenyltetrazolium chloride with phosphorus chlorides in dry acetonitrile, as seen in the formation of triphenyltetrazolium hexachlorophosphate and dichlorophosphate(V) (Xie, Brockner, & Gjikaj, 2009).
Molecular Structure Analysis
The molecular structure of tetrazolium salts, including 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, is characterized by X-ray diffraction analysis, revealing details about the arrangement of atoms within the molecule. The orientation of phenyl rings and the interactions between molecules are crucial for understanding the compound's properties. For instance, the crystal structure of related tetrazolium compounds shows a stacked orientation between phenyl rings due to π-π interactions, influencing the compound's stability and reactivity (Xie, Brockner, & Gjikaj, 2009).
Applications De Recherche Scientifique
Microbial Activity Measurement in Soils and Sediments
The electron transport system (ETS) activity, also known as dehydrogenase activity, is a critical measure of microbial bioactivity in soils and sediments. Tetrazolium salts, including 2,3,5-triphenyltetrazolium chloride (TTC) and related compounds, are employed to assess this activity by being biologically reduced to formazan by soil and sediment microorganisms. This reduction process is indicative of the general bioactivity within a microbial community, allowing researchers to evaluate the metabolic health and pollutant degradation potential of environmental samples. The effectiveness of tetrazolium salts in measuring ETS activity highlights the importance of these compounds in environmental microbiology and soil science (Trevors, 1984).
Water Treatment Technologies
Electrochemical processes are vital for removing contaminants from water, and the performance of these systems can be influenced by the presence of specific ions, including chloride ions. The review by Radjenovic and Sedlak (2015) discusses the role of chloride ions in electrochemical oxidation processes and their impact on the formation of toxic byproducts. This research is crucial for developing more efficient and safer water treatment methods, demonstrating the broader relevance of chloride ion studies in environmental engineering and public health (Radjenovic & Sedlak, 2015).
Bacterial Viability Assessment
CTC, a tetrazolium salt closely related to 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, has been utilized to determine the number of "active" bacteria in various ecosystems. This method, by distinguishing between metabolically active and inactive bacterial cells, provides insights into microbial health and viability in response to environmental conditions. The ability of CTC to serve as an indicator for cell viability, rather than merely cell activity, underscores the utility of tetrazolium compounds in microbiological research and environmental monitoring (Créach et al., 2003).
Environmental and Health Impacts of Chlorinated Compounds
Research on the environmental and health impacts of chlorinated compounds, including those related to the use and disposal of polyvinyl chloride (PVC), has highlighted the challenges associated with these materials. Studies have documented the leaching of phthalates from PVC, posing potential health risks to humans and contributing to environmental pollution. This body of work emphasizes the need for safer alternatives and more sustainable practices in the manufacturing and use of chlorinated compounds, reflecting the broader implications of chemical research on public health and environmental policy (Tickner et al., 2001).
Propriétés
IUPAC Name |
2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYUKONKRMAMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



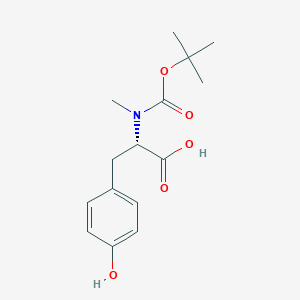
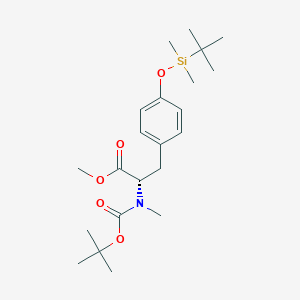
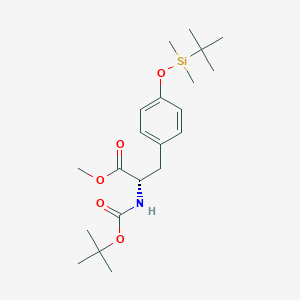
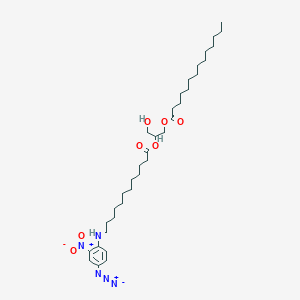
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
